Cyclohexylideneacetonitrile

Description

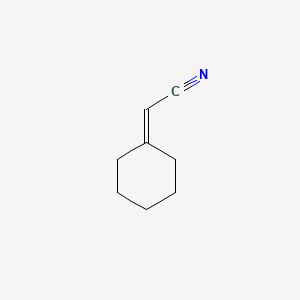

Structure

3D Structure

Properties

IUPAC Name |

2-cyclohexylideneacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c9-7-6-8-4-2-1-3-5-8/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLRQRRQHXZCEDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC#N)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9063459 | |

| Record name | Acetonitrile, cyclohexylidene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4435-18-1 | |

| Record name | Cyclohexylideneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4435-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexylideneacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004435181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexylideneacetonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100158 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetonitrile, 2-cyclohexylidene- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetonitrile, cyclohexylidene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexylideneacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.403 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclohexylideneacetonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FCR3W52974 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Cyclohexylideneacetonitrile

Classical Condensation Reactions and Refinements

The Knoevenagel condensation, a modification of the aldol (B89426) condensation, is a fundamental method for synthesizing cyclohexylideneacetonitrile. sigmaaldrich.com This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, typically followed by dehydration to yield an α,β-unsaturated product. sigmaaldrich.com

Base-Mediated Condensation of Cyclohexanone (B45756) with Acetonitrile (B52724)

A prevalent method for synthesizing this compound involves the direct condensation of cyclohexanone with acetonitrile, mediated by a base. orgsyn.orgorgsyn.org This approach is valued for its simplicity and use of inexpensive reagents. orgsyn.org

Potassium hydroxide (B78521) (KOH) is a commonly used base in this condensation. orgsyn.orgmaxwellsci.com Its primary role is to deprotonate acetonitrile, which is a relatively weak acid. orgsyn.orgorgsyn.org This deprotonation generates a carbanion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanone. orgsyn.orgiitk.ac.inlibretexts.org The use of a relatively weak base like KOH is a key aspect of this direct synthesis method. orgsyn.org

The reaction proceeds through a cyanohydrin (or hydroxynitrile) intermediate. orgsyn.orgwikipedia.orglibretexts.org After the initial nucleophilic attack by the acetonitrile carbanion on the cyclohexanone carbonyl, a tetrahedral alkoxide intermediate is formed. libretexts.org This intermediate is then protonated, often by the acetonitrile solvent or trace water, to form the cyanohydrin. orgsyn.orglibretexts.org

Cyanohydrins are compounds containing both a hydroxyl (-OH) and a cyano (-CN) group attached to the same carbon atom. wikipedia.orglibretexts.org In the synthesis of this compound, the cyanohydrin intermediate is not typically isolated but is dehydrated in situ to form the final α,β-unsaturated nitrile product. orgsyn.orgwikipedia.org This dehydration step is crucial for the formation of the double bond. sigmaaldrich.com

The condensation of cyclohexanone and acetonitrile can result in a mixture of two isomers: the desired α,β-unsaturated isomer (this compound) and the β,γ-unsaturated isomer. orgsyn.org The distribution of these isomers is sensitive to reaction conditions.

Solvent Effects: The choice of solvent can influence reaction rates and product distribution. novapublishers.comrsc.orgnih.govmdpi.com In this specific condensation, acetonitrile often serves as both a reactant and the solvent. orgsyn.org The concentration of reactants within the solvent is a critical factor; increasing the amount of acetonitrile can lead to higher yields of the isomer mixture without significantly altering the isomer distribution. orgsyn.org For instance, increasing the acetonitrile volume from approximately 350 mL to 1000 mL can raise the yield from around 55-75% to 65-75%, and further dilution to 5000 mL can increase it to 80-85%. orgsyn.org

The following table summarizes the effect of acetonitrile volume on the yield of the isomer mixture.

| Acetonitrile Volume (mL) | Approximate Yield of Isomer Mixture (%) |

| 350 | 55-75 |

| 1000 | 65-75 |

| 5000 | 80-85 |

Data sourced from Organic Syntheses Procedure. orgsyn.org

Stereoselective and Regioselective Synthesis Approaches

Controlling the stereochemistry and regiochemistry of the double bond is a primary challenge in the synthesis of this compound.

The direct condensation of cyclohexanone with acetonitrile using potassium hydroxide predominantly yields the conjugated α,β-isomer (80-83%). orgsyn.org This is a significant advantage over other methods that may exclusively produce the β,γ-isomer. orgsyn.org The formation of the thermodynamically more stable conjugated system is favored under these reaction conditions.

To isolate the pure α,β-isomer, a selective bromination technique can be employed. orgsyn.org The β,γ-isomer reacts with bromine, while the α,β-isomer does not. The resulting brominated compound can then be separated from the unreacted α,β-isomer by distillation. orgsyn.org This strategy allows for the isolation of the desired product in high purity.

Recent research has also explored other methods for the regioselective synthesis of α,β-unsaturated nitriles, such as the oxidative cleavage of conjugated dienes, which can offer high selectivity for the desired isomer. rsc.orgrsc.org

Selective Bromination for Isomer Separation

The synthesis of this compound via the condensation of cyclohexanone and acetonitrile can result in a mixture of isomers: the desired α,β-unsaturated isomer (this compound) and the non-conjugated β,γ-isomer. orgsyn.org A classic and effective method for isolating the pure α,β-isomer relies on the differential reactivity of these isomers towards bromine. orgsyn.orgorgsyn.org

The underlying principle of this separation is that the non-conjugated β,γ-isomer readily reacts with bromine, while the conjugated α,β-isomer is unreactive under the same conditions. orgsyn.org The procedure involves treating the crude isomeric mixture with a solution of bromine in a solvent such as carbon tetrachloride. orgsyn.org Bromine adds selectively across the double bond of the β,γ-isomer. The resulting brominated compound has a significantly different boiling point from the unreacted α,β-isomer, allowing for separation by distillation to yield pure this compound. orgsyn.org The progress of the bromination can be monitored using ¹H NMR spectroscopy by observing the disappearance of the vinyl proton signal of the β,γ-isomer. orgsyn.org

Table 1: Reaction Parameters for Selective Bromination

| Parameter | Details | Source(s) |

| Reactants | Isomeric mixture of nitriles, Bromine solution (1/9 v/v in CCl₄) | orgsyn.org |

| Solvent | Carbon Tetrachloride (CCl₄) | orgsyn.org |

| Procedure | Dropwise addition of bromine solution until color persists | orgsyn.org |

| Temperature | Cooled in an ice bath for 30 minutes post-addition | orgsyn.org |

| Separation | Filtration and subsequent evaporation of solvent, followed by distillation | orgsyn.org |

Modern Synthetic Transformations Utilizing this compound Precursors

This compound and its derivatives are valuable building blocks in organic synthesis, enabling the construction of complex molecular architectures through modern synthetic strategies. lookchem.com

Convergent and Divergent Synthetic Strategies

Convergent and divergent syntheses represent highly efficient approaches to complex molecules, and versatile precursors like this compound derivatives are well-suited for these strategies. nih.govbeilstein-journals.orgnih.gov

Divergent Synthesis: This approach begins with a central core molecule from which successive generations of building blocks are added, rapidly generating a library of structurally related compounds. beilstein-journals.orgnumberanalytics.com Alternatively, a common precursor can be guided down different reaction pathways to produce a variety of distinct molecular skeletons. beilstein-journals.orgnih.gov The functional handles of this compound—the nitrile and the alkene—provide multiple reaction sites for diversification, making it an ideal starting point for creating libraries of compounds for drug discovery and agrochemical research. lookchem.comnih.gov

Total Synthesis Approaches to Complex Natural Products via this compound Derivatives

The total synthesis of natural products is a fundamental area of organic chemistry that drives the development of new synthetic methods. osaka-u.ac.jpscripps.edu Derivatives featuring the this compound scaffold serve as crucial intermediates in the synthesis of biologically active natural products. lookchem.com A notable example is the diastereoselective total synthesis of (–)-solavetivone, a phytoalexin, which utilizes a derivative of this compound. rsc.orgresearchgate.net The nitrile group provides a versatile handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or otherwise transformed, facilitating the assembly of the complex target structure. nih.gov

This compound as a Chiral Pool Precursor

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products—such as amino acids, terpenes, or carbohydrates—as starting materials. wikipedia.orgnih.govbenthamscience.com this compound itself is an achiral molecule and therefore not a direct member of the chiral pool.

However, it serves as a valuable prochiral substrate in syntheses that leverage the chiral pool. Chirality can be introduced to a molecule containing the this compound framework in several ways:

By using chiral catalysts or auxiliaries derived from the chiral pool for asymmetric transformations. nih.govmdpi.com

By starting with a chiral derivative of cyclohexanone, itself potentially sourced from a chiral pool precursor like a terpene. nih.gov

Thus, while not a primary chiral building block, this compound is a key platform for applying principles of chiral pool synthesis to create complex, stereodefined molecules. mdpi.com

Enantioselective and Diastereoselective Routes

Achieving stereocontrol is a central goal in modern organic synthesis. Enantioselective and diastereoselective reactions involving this compound derivatives provide access to specific stereoisomers, which is critical for pharmaceutical applications.

Diastereoselective Routes: As mentioned, the total synthesis of (–)-solavetivone is an example of a diastereoselective process that employs a this compound-related intermediate. rsc.org

Enantioselective Routes: As a member of the α,β-unsaturated nitrile class, this compound is an excellent substrate for established enantioselective catalytic reactions. Asymmetric hydrogenation of the C=C double bond can be achieved with high enantioselectivity using chiral transition-metal catalysts, such as those based on iridium or rhodium, to yield chiral saturated nitriles. researchgate.net Furthermore, copper-catalyzed asymmetric hydroamination reactions can convert α,β-unsaturated nitriles into valuable chiral β-amino nitriles with excellent enantiomeric excess. chinesechemsoc.org

Table 2: Enantioselective Catalytic Transformations for α,β-Unsaturated Nitriles

| Transformation | Catalyst System | Product Type | Reported Efficiency | Source(s) |

| Asymmetric Hydrogenation | Rh-(R,R)-f-spiroPhos complex | Chiral Saturated Nitrile | High yield and enantioselectivity | researchgate.net |

| Asymmetric Hydrogenation | Base-activated Iridium N,P Ligand Complexes | Chiral Saturated Nitrile | High conversion, excellent enantioselectivity | researchgate.net |

| Asymmetric Hydroamination | Copper-Hydride (CuH) with Chiral Ligand | Chiral β-Amino Nitrile | >90% ee for most examples | chinesechemsoc.org |

Catalytic Approaches in this compound Synthesis and Transformation

Catalysis offers efficient and sustainable pathways for both the synthesis and subsequent functionalization of this compound.

The condensation of cyclohexanone with acetonitrile benefits significantly from the use of heterogeneous catalysts, which can be easily separated and recycled.

Zeolites: These microporous aluminosilicate (B74896) minerals are effective catalysts. rsc.orgsels-group.eu Specifically, NaX zeolite modified with a small amount of potassium hydroxide (0.5 wt %) has been shown to produce this compound in high yield (80 wt %) and with excellent selectivity (98%). lookchem.comconnectedpapers.com The acidic and shape-selective properties of zeolites facilitate the key condensation and dehydration steps. mdpi.com

Layered Double Hydroxides (LDHs): Materials such as Mg-Al layered double hydroxides function as solid base catalysts for this reaction. pleiades.onlinejocpr.com Their catalytic activity and the selectivity towards the desired product are highly dependent on factors like the Mg/Al molar ratio and the calcination temperature, which tunes the basic site strength. pleiades.onlinefrontiersin.orggjesm.netrsc.org

The reactivity of this compound can be precisely controlled and expanded through various catalytic transformations.

Michael Additions: Manganese pincer complexes have been developed for the base-free, catalytic Michael addition of alcohols (oxa-Michael) and amines (aza-Michael) to α,β-unsaturated nitriles. rsc.org These catalysts have also been successfully applied to the C-C bond-forming addition of saturated nitriles to unsaturated nitriles under mild, neutral conditions. nih.gov

Reductive C-C Coupling: Through a process known as hydrogen transfer catalysis, pincer-ligated ruthenium-hydride complexes can selectively add a hydride to the β-position of α,β-unsaturated nitriles. umich.edu This generates a reactive κ-N-coordinated keteniminate intermediate, which can be trapped in situ by electrophiles to form new C-C bonds. umich.edu

Organocatalysis in this compound Derivatization

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, utilizing small organic molecules to catalyze chemical transformations. scienceopen.com This approach offers a complementary strategy to traditional metal-based and enzymatic catalysis. nih.gov The core principle of organocatalysis lies in the ability of the catalyst to covalently or non-covalently interact with the substrate, activating it for subsequent reactions. scienceopen.com In covalent organocatalysis, the catalyst forms a temporary covalent bond with the substrate, often leading to the formation of reactive intermediates like enamines or iminium ions. scienceopen.comuni-regensburg.de Non-covalent organocatalysis, on the other hand, relies on weaker interactions such as hydrogen bonding to achieve substrate activation. scienceopen.com

The application of organocatalysis to the derivatization of this compound and related systems allows for the stereoselective construction of complex molecular architectures. For instance, chiral organocatalysts can facilitate the enantioselective addition of various nucleophiles to the electrophilic double bond of this compound derivatives. This strategy has been successfully employed in the synthesis of optically active compounds of pharmaceutical interest. scienceopen.com

A significant area of research within organocatalysis is the development of "privileged catalysts," which are effective for a wide range of transformations. beilstein-journals.org The insights gained from mechanistic studies, often employing techniques like NMR spectroscopy, have been crucial in understanding and optimizing these catalytic systems. uni-regensburg.deethz.ch These investigations help in elucidating the structure of key intermediates and the factors controlling stereoselectivity. uni-regensburg.de The field has also seen the rise of computational tools and machine learning to predict reaction outcomes and accelerate the discovery of new catalysts. beilstein-journals.org

Furthermore, the integration of organocatalysis with other catalytic methods, such as photoredox and electrocatalysis, has opened up new avenues for novel transformations. nih.gov This synergistic approach allows for the functionalization of molecules that are otherwise difficult to access. nih.gov

| Catalyst Type | Activation Mode | Key Intermediates | Applications in Related Systems |

|---|---|---|---|

| Prolinol Ethers | Enamine Catalysis | Enamines | Aldol and Michael additions |

| Thioureas/Squaramides | Hydrogen Bonding | Activated Electrophiles | Diels-Alder and Friedel-Crafts reactions |

| Chiral Phosphoric Acids | Brønsted Acid Catalysis | Iminium Ions | Ring-opening reactions of cyclopropanes rsc.org |

Transition Metal Catalysis for Functionalization

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. snnu.edu.cn A prominent strategy within this field is the use of directing groups to achieve site-selective C-H functionalization. nih.govsioc-journal.cnrsc.org This approach involves the temporary installation of a coordinating group onto the substrate, which then directs the metal catalyst to a specific C-H bond, facilitating its activation and subsequent reaction. snnu.edu.cnnih.gov While powerful, this method can require harsh conditions for the installation and removal of the directing group. snnu.edu.cn

The choice of metal catalyst is crucial and can significantly influence the outcome of the reaction. While palladium has been extensively studied, there is growing interest in employing other transition metals to access different reactivity. nih.gov Mechanistic studies are vital for understanding the intricacies of these catalytic cycles, which often involve steps like C-H activation, migratory insertion, and reductive elimination. rsc.org

The functionalization of C(sp³)–H bonds, which are generally less reactive than their C(sp²) counterparts, remains a significant challenge. nih.govrsc.org Transition metal catalysis has made significant strides in addressing this challenge, providing methods for the direct modification of these unactivated bonds. rsc.org

| Metal Catalyst | Directing Group Strategy | Bond Formed | Key Features |

|---|---|---|---|

| Palladium | Coordinating Functional Groups | C-C, C-Heteroatom | Well-established, versatile nih.gov |

| Rhodium | Transient Chiral Directing Groups | C-C | High regio- and enantioselectivity snnu.edu.cn |

| Cobalt/Nickel | Native Functionality | C-C | Use of more earth-abundant metals nih.gov |

Photochemical and Electrochemical Methods

Photochemical and electrochemical methods have emerged as powerful and sustainable strategies in organic synthesis, offering unique pathways for chemical transformations. cardiff.ac.uknih.gov These techniques utilize light or electricity, respectively, to drive reactions, often under mild conditions and without the need for harsh chemical reagents. mdpi.comrsc.org

Photoredox catalysis, for example, employs a photocatalyst that, upon light absorption, can initiate single-electron transfer (SET) processes, generating reactive radical intermediates. nih.gov This allows for a wide range of transformations, including C-H functionalization. cardiff.ac.uk Similarly, electro-organic synthesis uses an electric current to induce oxidation or reduction at an electrode surface, thereby generating reactive species. nih.govmdpi.com

A key advantage of these methods is their ability to access high-energy intermediates under mild conditions, enabling reactions that are difficult to achieve through traditional thermal methods. cardiff.ac.uk The combination of photochemistry and electrochemistry in a single system, known as photoelectrochemical synthesis, has shown great promise in expanding the scope of accessible reactions. cardiff.ac.ukuni-regensburg.de This synergistic approach can overcome some of the limitations of the individual techniques, such as expanding the redox window and improving selectivity. uni-regensburg.de

For the synthesis and functionalization of compounds like this compound, these methods can provide novel routes. For instance, the dehydrogenative cross-coupling of C(sp²)-H and C(sp³)-H bonds has been achieved using combined electrochemical and photochemical strategies. cardiff.ac.uk Furthermore, these techniques have been applied to the activation of strong C-F bonds, a challenging but important transformation in medicinal and agrochemical research. rsc.org

| Method | Energy Source | Key Principle | Advantages |

|---|---|---|---|

| Photoredox Catalysis | Visible Light | Single-Electron Transfer (SET) | Mild conditions, high selectivity nih.gov |

| Electro-organic Synthesis | Electricity | Anodic Oxidation/Cathodic Reduction | Avoids chemical oxidants/reductants mdpi.com |

| Photoelectrochemical Synthesis | Light and Electricity | Combined SET and Electrode Processes | Expanded redox window, improved efficiency cardiff.ac.ukuni-regensburg.de |

Stereoselective Catalysis in Related Systems

Stereoselective catalysis is of paramount importance in the synthesis of chiral molecules, particularly for applications in the pharmaceutical and agrochemical industries. scienceopen.com The goal is to control the three-dimensional arrangement of atoms in a molecule, leading to the preferential formation of one stereoisomer over others. This can be achieved through various catalytic approaches, including the use of chiral catalysts.

In the context of systems related to this compound, such as allylic alcohols and other unsaturated compounds, stereoselective cyclopropanation is a well-studied transformation. unl.pt The Simmons-Smith reaction, for example, can be rendered enantioselective by the addition of a chiral ligand. unl.pt The stereochemical outcome is often influenced by the coordination of the metal reagent to a directing group, such as a hydroxyl group, on the substrate. unl.pt

Enzymatic catalysis also offers a powerful platform for stereoselective reactions. mdpi.com Enzymes, as nature's catalysts, can exhibit remarkable levels of stereocontrol. nih.gov For instance, engineered enzymes like cytochromes P450 have been repurposed to catalyze stereoselective radical reactions that are challenging to achieve with small-molecule catalysts. nih.gov These biocatalysts can provide access to all possible stereoisomers of a product by tuning the enzyme's active site through directed evolution. nih.gov

The development of stereoselective tandem reactions, where multiple transformations occur in a single pot, is a highly efficient strategy for building molecular complexity. nih.gov This approach can involve the combination of different catalytic methods, such as hydrogenation and isomerization, to rapidly generate multiple stereocenters. nih.gov

| Catalytic System | Transformation | Key Principle of Stereocontrol | Example |

|---|---|---|---|

| Chiral Lewis Acid | Cyclopropanation | Coordination to a chiral ligand unl.pt | Enantioselective Simmons-Smith reaction unl.pt |

| Engineered Enzymes (e.g., P450) | Radical Cyclization | Enzyme active site confinement nih.gov | Stereodivergent atom transfer radical cyclization nih.gov |

| Peptide Catalysts | C-C Bond Formation | Supramolecular interactions ethz.ch | Asymmetric addition reactions ethz.ch |

Chemical Reactivity and Mechanistic Studies of Cyclohexylideneacetonitrile

Hydrogenation and Reduction Reactions

The conjugated system in Cyclohexylideneacetonitrile allows for a range of reductive transformations, targeting either the olefinic bond, the nitrile group, or both. The choice of reducing agent and reaction conditions plays a crucial role in determining the final product.

Catalytic Hydrogenation of the Olefinic Moiety

Catalytic hydrogenation is a widely employed method for the reduction of the carbon-carbon double bond in this compound to yield cyclohexylacetonitrile. This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst.

The hydrogenation of the olefinic moiety of α,β-unsaturated nitriles like this compound is commonly achieved using heterogeneous catalysts. These catalysts, such as palladium on carbon (Pd/C) and platinum dioxide (PtO₂), are solids that are insoluble in the reaction medium. masterorganicchemistry.com The reaction takes place on the surface of the metal catalyst, which adsorbs both the hydrogen gas and the alkene. masterorganicchemistry.com

The efficiency of these catalysts allows the reaction to proceed under relatively mild conditions, often at room temperature and atmospheric pressure of hydrogen. researchgate.net The choice of catalyst can influence the selectivity and rate of the reaction. For instance, palladium-based catalysts are known for their high activity in hydrogenating carbon-carbon double bonds. researchgate.netrsc.org

| Catalyst | Typical Substrate | Product | Key Features |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | Alkenes, Alkynes | Alkanes | High activity, commonly used for C=C bond reduction. masterorganicchemistry.com |

| Platinum Dioxide (PtO₂) | Alkenes, Aromatic rings | Alkanes, Cycloalkanes | Highly active catalyst, also effective for aromatic ring hydrogenation under more forcing conditions. |

| Raney Nickel (Raney Ni) | Alkenes, Nitriles, Carbonyls | Alkanes, Amines, Alcohols | Cost-effective and highly active, but can sometimes lead to over-reduction. |

A key stereochemical feature of catalytic hydrogenation of alkenes on a metal surface is the syn-addition of hydrogen. This means that both hydrogen atoms add to the same face of the double bond. masterorganicchemistry.comyoutube.com The alkene molecule adsorbs onto the flat surface of the catalyst, and the hydrogen atoms are delivered from the catalyst surface to one side of the π-system. youtube.com For a substrate like 1,2-dimethylcyclohexene, this results in the formation of cis-1,2-dimethylcyclohexane as the major product. masterorganicchemistry.com In the context of this compound, this stereospecificity would lead to the formation of a specific stereoisomer of cyclohexylacetonitrile if the molecule were appropriately substituted to be chiral.

One of the significant challenges in the reduction of α,β-unsaturated nitriles is achieving selectivity between the olefinic bond and the nitrile group. Generally, carbon-carbon double and triple bonds are more readily reduced by catalytic hydrogenation than the nitrile group. axens.net This inherent difference in reactivity allows for the selective hydrogenation of the C=C bond in this compound to form cyclohexylacetonitrile, leaving the nitrile functionality intact.

By carefully selecting the catalyst and controlling the reaction conditions (temperature, pressure, and reaction time), it is possible to achieve high chemoselectivity. For example, using catalysts like Pd/C under mild conditions typically favors the reduction of the alkene over the nitrile. researchgate.net However, more aggressive catalysts like Raney Nickel or more forcing conditions can lead to the reduction of both functional groups, ultimately yielding 2-cyclohexylethanamine.

The mechanism of heterogeneous catalytic hydrogenation of alkenes is generally described by the Horiuti-Polanyi mechanism. This model involves the following key steps:

Adsorption of Reactants : Both the alkene and molecular hydrogen are adsorbed onto the surface of the metal catalyst.

Dissociation of Hydrogen : The H-H bond in molecular hydrogen is cleaved, and the individual hydrogen atoms bind to the metal surface.

Stepwise Hydrogen Addition : One hydrogen atom is transferred from the metal surface to one of the carbons of the double bond, forming a half-hydrogenated intermediate that is still attached to the catalyst surface.

Second Hydrogen Addition : A second hydrogen atom is then transferred to the other carbon of the original double bond, leading to the formation of the alkane.

Desorption of Product : The saturated product has a lower affinity for the catalyst surface and is desorbed, freeing up the active site for another catalytic cycle.

This surface-catalyzed reaction pathway explains the observed syn-stereochemistry, as both hydrogen atoms are delivered from the same side of the adsorbed alkene molecule. youtube.com

Other Reduction Pathways and Reagents

Besides catalytic hydrogenation, other reducing agents can be employed to reduce this compound. These reagents often exhibit different selectivities compared to catalytic hydrogenation.

Metal hydride reagents are powerful reducing agents capable of reducing the nitrile group.

Lithium Aluminum Hydride (LiAlH₄) : This is a very strong reducing agent that can reduce the nitrile group in this compound to a primary amine. ic.ac.ukmasterorganicchemistry.com The reaction typically proceeds via nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, followed by further reduction of the intermediate imine. adichemistry.com Due to its high reactivity, LiAlH₄ will likely reduce both the carbon-carbon double bond and the nitrile group, leading to the formation of 2-cyclohexylethanamine. ic.ac.uk Selective reduction of the nitrile in the presence of the alkene with LiAlH₄ is generally not feasible. ic.ac.uk

Sodium Borohydride (NaBH₄) : This is a milder reducing agent than LiAlH₄. masterorganicchemistry.com Generally, NaBH₄ does not reduce isolated carbon-carbon double bonds or nitriles under standard conditions. masterorganicchemistry.comlibretexts.org However, in the case of α,β-unsaturated systems, conjugate reduction (1,4-addition) can sometimes occur, leading to the reduction of the double bond. sci-hub.se The reactivity of NaBH₄ towards the nitrile group is very low. libretexts.org Therefore, its use with this compound would likely result in either no reaction or a complex mixture of products depending on the specific reaction conditions.

| Reagent | Alkene (C=C) Reactivity | Nitrile (C≡N) Reactivity | Expected Major Product |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Reduces α,β-unsaturated C=C | Reduces to primary amine | 2-Cyclohexylethanamine ic.ac.ukmasterorganicchemistry.com |

| Sodium Borohydride (NaBH₄) | Generally unreactive, but conjugate reduction is possible sci-hub.se | Generally unreactive libretexts.org | Likely unreactive or complex mixture |

Nucleophilic Additions to the Nitrile Group

The conjugated system in this compound presents two primary sites for nucleophilic attack: the carbon of the nitrile group (1,2-addition) and the β-carbon of the exocyclic double bond (1,4-conjugate addition). The regioselectivity of the addition is largely governed by the nature of the nucleophile.

Hydrolysis Reactions and Mechanisms

The hydrolysis of nitriles is a fundamental transformation that converts them into carboxylic acids or amides. chemistrysteps.comlumenlearning.com This reaction can be catalyzed by either acid or base. organicchemistrytutor.comlibretexts.org

Acid-Catalyzed Mechanism: Under acidic conditions, the reaction begins with the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the nitrile carbon. organicchemistrytutor.comlibretexts.org A water molecule then acts as a nucleophile, attacking the nitrile carbon. A series of proton transfers follows, leading to the formation of an amide intermediate. Under the reaction conditions, this amide is subsequently hydrolyzed further to yield cyclohexylideneacetic acid and an ammonium salt. libretexts.org

Base-Catalyzed Mechanism: In the presence of a base, such as sodium hydroxide (B78521), the hydroxide ion directly attacks the electrophilic nitrile carbon. organicchemistrytutor.com The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide. chemistrysteps.com Depending on the reaction conditions, the amide can be isolated, or it can undergo further hydrolysis to produce the salt of the carboxylic acid (e.g., sodium cyclohexylideneacetate) and ammonia gas. libretexts.org

Addition of Organometallic Reagents

Organometallic reagents are potent nucleophiles that react readily with α,β-unsaturated systems like this compound. The choice of reagent dictates the mode of addition.

1,2-Addition: "Hard" nucleophiles, such as Grignard reagents (RMgX) and organolithium reagents (RLi), typically favor direct attack at the electrophilic carbon of the nitrile group. masterorganicchemistry.comlibretexts.org This 1,2-addition initially forms an imine anion, which, upon acidic workup, is hydrolyzed to a ketone. masterorganicchemistry.com

1,4-Conjugate Addition: "Softer" nucleophiles, most notably organocuprates like lithium dialkylcuprates (R₂CuLi), preferentially attack the β-carbon of the double bond in a 1,4-conjugate addition. chemistrysteps.comorganicchemistrytutor.com This reaction, often referred to as a Michael addition, generates a resonance-stabilized enolate intermediate. chemistrysteps.comsemanticscholar.org Subsequent protonation during workup yields a new nitrile with an alkyl group at the former β-position. organicchemistrytutor.com

| Organometallic Reagent Type | Primary Mode of Addition | Initial Product (Before Hydrolysis) | Final Product (After Hydrolysis) |

|---|---|---|---|

| Grignard Reagents (RMgX) | 1,2-Addition | Imine Anion | Ketone |

| Organolithium Reagents (RLi) | 1,2-Addition | Imine Anion | Ketone |

| Gilman Reagents (R₂CuLi) | 1,4-Conjugate Addition | Enolate Anion | α-Substituted Nitrile |

Electrophilic and Radical Reactions

The double bond and the α-carbon in this compound are susceptible to attack by electrophiles and radicals.

Bromination for Isomer Separation

The synthesis of this compound via the condensation of cyclohexanone (B45756) and acetonitrile (B52724) often produces a mixture of two isomers: the desired α,β-unsaturated isomer (this compound) and the β,γ-unsaturated isomer (2-(1-cyclohexenyl)acetonitrile). orgsyn.org A selective bromination reaction can be employed to separate these isomers. orgsyn.org

The β,γ-isomer, 2-(1-cyclohexenyl)acetonitrile, readily reacts with a solution of bromine in carbon tetrachloride. In contrast, the conjugated α,β-isomer, this compound, is less reactive towards bromine under these conditions. orgsyn.org This difference in reactivity allows for the selective removal of the undesired isomer. After the reaction, the unreacted, pure this compound can be isolated from the reaction mixture. orgsyn.org The progress of the bromination can be monitored by ¹H NMR spectroscopy by observing the disappearance of the vinyl proton signal of the β,γ-isomer. orgsyn.org

| Isomer | Structure | Reactivity with Br₂/CCl₄ | Outcome |

|---|---|---|---|

| This compound (α,β-isomer) | Exocyclic double bond conjugated with nitrile | Unreactive | Isolated as pure product |

| 2-(1-Cyclohexenyl)acetonitrile (β,γ-isomer) | Endocyclic double bond, unconjugated | Reactive | Converted to brominated derivative and removed |

α-Alkylation and α-Olefination of Arylacetonitriles and Related Compounds

The α-position of this compound (the carbon of the C-CN bond) is acidic and can be deprotonated to form a nucleophilic carbanion. This reactivity is central to modern catalytic methods for α-alkylation and α-olefination, particularly the "borrowing hydrogen" or "hydrogen autotransfer" strategy. liv.ac.uknih.govorganic-chemistry.org

In a typical iron- or cobalt-catalyzed α-alkylation, a primary alcohol serves as the alkylating agent. researchgate.netrsc.org The mechanism involves several steps:

The metal catalyst temporarily abstracts hydrogen from the alcohol, oxidizing it in situ to an aldehyde.

The nitrile undergoes a base-mediated condensation (like a Knoevenagel condensation) with the newly formed aldehyde to generate an α,β-unsaturated nitrile intermediate.

The metal-hydride catalyst, which "borrowed" the hydrogen, then reduces the carbon-carbon double bond of the intermediate. liv.ac.ukorganic-chemistry.org

This process forms a new carbon-carbon bond at the α-position, regenerating the catalyst and producing only water as a byproduct. organic-chemistry.org If the final reduction step is omitted, the α,β-unsaturated product is isolated, achieving an α-olefination. liv.ac.uk

| Catalyst System | Reaction Type | Key Mechanistic Feature | Reference |

|---|---|---|---|

| Iron-PNP Pincer Complexes | α-Alkylation | Hydrogen-Borrowing Pathway | liv.ac.uknih.gov |

| Cobalt Complexes | α-Alkylation | Hydrogen-Borrowing / MPV Reduction | organic-chemistry.org |

| Manganese Complexes | α-Olefination | Acceptorless Dehydrogenative Coupling | researchgate.net |

Cyclization Reactions and their Mechanistic Pathways

This compound is a valuable precursor for the synthesis of heterocyclic compounds, particularly substituted 2-aminothiophenes, via the Gewald reaction. wikipedia.orgorganic-chemistry.org This multicomponent reaction involves the condensation of a ketone (cyclohexanone in this case, as the precursor), an activated nitrile (acetonitrile), and elemental sulfur in the presence of a base. organic-chemistry.orgmdpi.com

The mechanism for the formation of the thiophene ring starting from the pre-formed this compound proceeds as follows:

A base deprotonates the α-carbon of this compound, forming a carbanion.

This carbanion attacks the elemental sulfur (S₈), opening the ring to form a polysulfide intermediate. nih.govchemrxiv.org

The sulfur-containing intermediate then undergoes an intramolecular cyclization, where the sulfur attacks the nitrile carbon.

Subsequent tautomerization and aromatization lead to the formation of the stable 2-aminothiophene ring system. wikipedia.org

Isomerization Processes

The isomerization of this compound involves the migration of the carbon-carbon double bond between the α,β- and β,γ-positions relative to the nitrile group. This process is a key aspect of its chemistry, influencing product distribution in synthesis and subsequent reactivity.

The equilibrium between the α,β-isomer (this compound) and the β,γ-isomer (1-cyclohexenylacetonitrile) is governed by principles of thermodynamic and kinetic control. wikipedia.orgjackwestin.com The relative stability of the isomers and the reaction conditions—such as temperature, reaction time, and the choice of solvent or catalyst—dictate the final product ratio. jackwestin.com

Reaction Conditions :

Temperature : Low temperatures tend to favor the kinetic product, as there may be insufficient energy to overcome the activation barrier leading to the more stable thermodynamic product or to reverse the initial, faster reaction. youtube.comyoutube.com Conversely, higher temperatures provide enough energy to establish equilibrium, favoring the formation of the more stable thermodynamic (α,β) isomer. youtube.comstackexchange.com

Reaction Time : Short reaction times can isolate the kinetic product before it has a chance to isomerize to the more stable thermodynamic product. youtube.comyoutube.com Longer reaction times allow the system to reach equilibrium, leading to a higher proportion of the thermodynamic isomer. wikipedia.org

Base Catalysis : The presence and nature of a base are critical. In the deprotonation of an unsymmetrical ketone, for instance, sterically demanding bases at low temperatures can increase kinetic selectivity. wikipedia.org Similarly, in the synthesis of this compound, the choice of base can influence which proton is abstracted, thereby directing the position of the double bond.

The table below illustrates the expected product distribution under different control regimes.

| Control Type | Favored Product | Relative Stability | Activation Energy | Typical Conditions |

| Kinetic Control | β,γ-Isomer | Less Stable | Lower | Low Temperature, Short Reaction Time |

| Thermodynamic Control | α,β-Isomer | More Stable | Higher | High Temperature, Long Reaction Time |

The migration of the double bond in this compound is typically a base-catalyzed process that proceeds through a resonance-stabilized carbanion intermediate.

The mechanism for the isomerization from the β,γ-isomer to the more stable α,β-isomer can be described as follows:

Proton Abstraction : A base removes an acidic proton from the α-carbon (the carbon atom adjacent to the nitrile group). This is the rate-determining step.

Formation of a Resonance-Stabilized Anion : The removal of the proton results in the formation of a carbanion. This anion is stabilized by resonance, with the negative charge delocalized between the α-carbon and the γ-carbon. The nitrile group's electron-withdrawing nature enhances the acidity of the α-proton and stabilizes the resulting conjugate base.

Protonation : The resonance-stabilized intermediate, which can be described as an ambident anion, is then protonated. Protonation at the γ-carbon re-forms the less stable β,γ-isomer, while protonation at the α-carbon leads to the formation of the conjugated and more thermodynamically stable α,β-isomer.

Under equilibrium conditions, the process is reversible, but the greater stability of the α,β-isomer ensures that it is the predominant species present once equilibrium is reached.

Computational and Theoretical Investigations of Reaction Mechanisms

Computational chemistry provides powerful tools for elucidating the complex mechanisms, thermodynamics, and kinetics of chemical reactions involving this compound. Methods like Density Functional Theory and Transition State Theory offer deep insights into its reactivity. researchgate.netmdpi.com

Density Functional Theory (DFT) is a quantum computational method used to investigate the electronic structure and properties of molecules. mdpi.com For the isomerization of this compound, DFT calculations can be employed to map the potential energy surface of the reaction, providing critical data on the stability of reactants, products, and intermediates.

Key applications of DFT in studying this system include:

Isomer Stability : DFT calculations can accurately predict the ground-state energies of the α,β- and β,γ-isomers. The energy difference between them quantifies the thermodynamic driving force for the isomerization. The α,β-isomer is expected to have a lower calculated energy due to its conjugated system. mdpi.com

Reaction Pathway Analysis : By calculating the energies of various molecular geometries, DFT can trace the minimum energy path for the double bond migration. This involves identifying the structure of the resonance-stabilized anionic intermediate.

Reactivity Descriptors : DFT is used to calculate conceptual reactivity indices such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), chemical potential, and hardness. mdpi.com These indices help in understanding the electronic behavior and stability of the molecule. mdpi.com For instance, the LUMO distribution can indicate the most likely sites for nucleophilic attack. fiveable.me

A hypothetical DFT analysis comparing the two isomers would yield data similar to the table below.

| Property | α,β-Isomer (this compound) | β,γ-Isomer (1-Cyclohexenylacetonitrile) | Expected Outcome |

| Relative Energy (kcal/mol) | 0.0 (Reference) | > 0 | α,β-isomer is more stable |

| HOMO Energy (eV) | Higher | Lower | α,β-isomer is a better electron donor |

| LUMO Energy (eV) | Lower | Higher | α,β-isomer is a better electron acceptor |

| HOMO-LUMO Gap (eV) | Smaller | Larger | α,β-isomer is generally more reactive |

Transition State Theory (TST) is a framework used to calculate the rate constants of chemical reactions. wikipedia.org It provides a more detailed understanding of the activation energy than simpler models. wikipedia.org TST assumes a quasi-equilibrium between the reactants and an activated complex (the transition state).

In the context of this compound isomerization, TST would be applied as follows:

Calculating Activation Energy : The energy difference between the reactants and the transition state gives the activation energy (Ea) or, more precisely, the Gibbs free energy of activation (ΔG‡). A lower activation barrier corresponds to a faster reaction rate. youtube.com

Predicting Rate Constants : Using the Eyring equation, which incorporates ΔG‡, TST allows for the prediction of the absolute reaction rate constant (k). By calculating the rate constants for both the forward (β,γ → α,β) and reverse (α,β → β,γ) reactions, one can predict which isomer is kinetically favored and determine the composition of the mixture over time.

| Parameter | Description | Role in Rate Prediction |

| ΔG‡ (Gibbs Free Energy of Activation) | The energy barrier that must be overcome for the reaction to occur. | A lower ΔG‡ leads to a higher reaction rate constant. |

| Transition State Structure | The highest energy molecular geometry along the reaction coordinate. | Its vibrational frequencies are used to confirm it is a true saddle point and to calculate partition functions. |

| Rate Constant (k) | A measure of the reaction speed. | Predicts how quickly equilibrium is reached and determines the kinetic product. |

Beyond DFT and TST, a range of quantum chemical calculations can provide a comprehensive picture of the electronic structure and reaction pathways for the isomerization of this compound.

Electronic Structure Analysis : Methods like Natural Bond Orbital (NBO) analysis can be used to study charge distribution and delocalization in the resonance-stabilized anionic intermediate. researchgate.net This would provide quantitative evidence of the charge being shared between the α- and γ-carbons, confirming the mechanistic hypothesis.

Mapping Reaction Coordinates : Advanced computational methods can systematically explore the potential energy surface to establish a detailed reaction path network. sciforum.net This involves calculating the energy profile along the reaction coordinate, which is typically defined by the breaking and forming of bonds during the proton transfer steps.

Vibrational Analysis : Calculating the vibrational frequencies of the reactants, products, and transition state is crucial. For a stable molecule, all calculated frequencies will be real. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate, effectively leading the molecule from reactant to product. nih.gov This analysis confirms the nature of the stationary points found on the potential energy surface.

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques in Elucidating Structure and Stereochemistry

Spectroscopic methods are indispensable for the detailed structural analysis of cyclohexylideneacetonitrile. They provide insights into the molecular framework, connectivity of atoms, and spatial arrangements.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR, NOESY, HMBC) for Isomer Differentiation and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of this compound. One-dimensional (1D) and two-dimensional (2D) NMR experiments offer comprehensive information about the molecule's carbon skeleton and proton environments.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms. Key signals include those for the protons on the cyclohexyl ring and the vinyl proton. The chemical shift of the vinyl proton is particularly important for distinguishing between possible E/Z isomers.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of distinct carbon environments in the molecule. Signals corresponding to the nitrile carbon, the carbons of the double bond, and the carbons of the cyclohexyl ring are observed, confirming the basic carbon framework.

2D NMR: Advanced 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are pivotal for unambiguous structural assignment and stereochemical analysis.

NOESY: This technique identifies protons that are close to each other in space, which is crucial for determining the stereochemistry around the double bond. Correlations between the vinyl proton and the adjacent protons on the cyclohexyl ring can definitively establish the E or Z configuration of the isomer.

HMBC: HMBC experiments show correlations between protons and carbons that are separated by two or three bonds. This helps to confirm the connectivity within the molecule, for instance, by showing a correlation between the vinyl proton and the carbons of the cyclohexyl ring.

Interactive Table: Representative NMR Data for this compound

| Nucleus | Technique | Chemical Shift (δ) ppm (Typical) | Key Correlations / Information |

| ¹H | 1D NMR | 5.1 - 5.3 | Vinyl proton (=CH-CN) |

| ¹H | 1D NMR | 1.5 - 2.5 | Cyclohexyl protons (CH₂) |

| ¹³C | 1D NMR | ~118 | Nitrile carbon (C≡N) |

| ¹³C | 1D NMR | 150 - 160 | Quaternary carbon of double bond (C=) |

| ¹³C | 1D NMR | 95 - 105 | Methine carbon of double bond (=CH) |

| ¹³C | 1D NMR | 25 - 40 | Cyclohexyl carbons (CH₂) |

| ¹H-¹H | NOESY | N/A | Spatial proximity between vinyl proton and specific cyclohexyl protons, confirming stereochemistry. |

| ¹H-¹³C | HMBC | N/A | Correlation between vinyl proton and carbons in the cyclohexyl ring, confirming connectivity. |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound. The molecular ion peak in the mass spectrum corresponds to the mass of the intact molecule, allowing for the confirmation of its molecular formula, C₈H₁₁N. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further solidifying the elemental composition.

Analysis of the fragmentation pattern provides structural information. Common fragmentation pathways for nitriles and cyclic compounds can be observed, helping to piece together the molecular structure. The fragmentation pattern serves as a fingerprint for the compound, aiding in its identification.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic structure of this compound.

IR Spectroscopy: The IR spectrum displays characteristic absorption bands for the functional groups present. A strong, sharp peak typically in the range of 2200-2260 cm⁻¹ is indicative of the nitrile (C≡N) stretching vibration. The carbon-carbon double bond (C=C) stretch of the exocyclic double bond will also be present, usually in the 1600-1680 cm⁻¹ region.

UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the conjugated system in the molecule. The π-system of the α,β-unsaturated nitrile gives rise to characteristic electronic transitions and absorption maxima (λmax) in the ultraviolet region.

Interactive Table: Spectroscopic Data for this compound

| Technique | Feature | Typical Wavenumber/Wavelength |

| IR | Nitrile (C≡N) Stretch | 2200 - 2260 cm⁻¹ |

| IR | C=C Stretch | 1600 - 1680 cm⁻¹ |

| UV-Vis | π → π* transition | ~220 nm (in a non-polar solvent) |

Chromatographic Separations and Purification Techniques

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reaction byproducts or isomers.

Gas Chromatography (GC) for Purity and Isomer Ratio Determination

Gas chromatography is a highly effective method for determining the purity of volatile compounds like this compound. When coupled with a suitable detector, such as a flame ionization detector (FID) or a mass spectrometer (GC-MS), GC can quantify the compound's purity with high accuracy.

Furthermore, GC is instrumental in determining the ratio of geometric isomers (E/Z) if a mixture is present. The use of appropriate capillary columns can achieve baseline separation of the isomers, allowing for their individual quantification based on peak area.

High-Performance Liquid Chromatography (HPLC) in Analysis and Purification

High-Performance Liquid Chromatography (HPLC) is another powerful technique for the analysis and purification of this compound. Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase (e.g., acetonitrile (B52724)/water), is commonly employed for purity analysis.

HPLC is also a valuable tool for preparative separations, enabling the isolation of pure this compound from complex mixtures. By scaling up an analytical method, larger quantities of the pure compound can be obtained for further study or use. Different mobile phase compositions can be utilized to optimize the separation and purification process.

Column Chromatography for Isolation

Column chromatography stands as a fundamental and indispensable technique for the purification and isolation of this compound from reaction mixtures or complex matrices. itwreagents.com This method leverages the differential adsorption of components onto a stationary phase, allowing for their separation as a mobile phase passes through the column. itwreagents.com

The selection of an appropriate stationary phase, typically silica (B1680970) gel for compounds of moderate polarity like this compound, and a suitable mobile phase (eluent) is critical for achieving effective separation. itwreagents.com A common approach involves using a solvent system with a polarity that can be adjusted to control the elution rate of the target compound. For instance, a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297) is frequently employed. The ratio of these solvents is optimized to ensure that this compound separates cleanly from impurities.

The process is monitored by collecting fractions of the eluent and analyzing them, often using thin-layer chromatography (TLC), to identify which fractions contain the pure compound. This liquid chromatography method is scalable and can be adapted for preparative separation to isolate larger quantities of the compound for further research or use. sielc.com The quality and purity of the solvents and adsorbents are paramount to prevent the introduction of interferences into the final isolated product. itwreagents.com

Advanced Analytical Chemistry Approaches for Trace Analysis and Complex Matrices

For the detection and quantification of this compound at low concentrations or within intricate mixtures, more sophisticated analytical approaches are required. These methods offer high sensitivity, selectivity, and the ability to handle complex sample matrices.

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS)

Hyphenated techniques, which couple a separation method with a detection method, are powerful tools for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and thermally stable compounds. In GC-MS, the sample is vaporized and separated based on its boiling point and interactions with the stationary phase of a capillary column. The separated components then enter the mass spectrometer, which provides mass information that aids in their identification. While direct injection of samples dissolved in acetonitrile can be challenging due to its high polarity and expansion coefficient, methods using low-volume splitless injections have been developed to overcome these issues. gcms.cz

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and selective technique ideal for analyzing compounds in complex matrices. A reverse-phase high-performance liquid chromatography (RP-HPLC) method can be used to separate this compound from other components. sielc.com The mobile phase typically consists of acetonitrile and water, with an acid modifier. sielc.com For mass spectrometry applications, a volatile acid like formic acid is used instead of phosphoric acid to ensure compatibility with the MS detector. sielc.com The separated compound is then ionized (e.g., via electrospray ionization - ESI) and analyzed by a tandem mass spectrometer, which offers excellent specificity and low detection limits through techniques like selected reaction monitoring (SRM).

| Technique | Principle | Typical Mobile/Carrier Phase | Key Advantages |

|---|---|---|---|

| GC-MS | Separation of volatile compounds based on boiling point followed by mass-based detection. | Inert Gas (e.g., Helium, Nitrogen) | High resolution for volatile compounds. |

| LC-MS/MS | Separation based on polarity using a liquid mobile phase followed by highly selective mass-based detection. | Acetonitrile/Water with Formic Acid sielc.com | High sensitivity and selectivity, suitable for complex matrices. rmreagents.com |

Development of Green Analytical Chemistry Methods

The principles of Green Analytical Chemistry (GAC) aim to make analytical procedures safer for the operator and more environmentally sustainable. researchgate.netresearchgate.net This is achieved by reducing or eliminating the use of toxic substances and minimizing waste generation. scispace.com

Key strategies in developing greener methods for this compound analysis include:

Solvent Substitution: A primary focus of GAC is replacing hazardous organic solvents with more benign alternatives. mostwiedzy.pl In the context of liquid chromatography, significant effort has been directed toward substituting acetonitrile, a common but relatively toxic solvent, with greener options like ethanol (B145695) or acetone (B3395972). mostwiedzy.plnih.gov

Miniaturization: Reducing the scale of the analytical process decreases the consumption of solvents and reagents, thereby minimizing waste. This can involve using shorter chromatography columns or smaller diameter packing materials, which also shortens analysis time. springerprofessional.de

Solvent-Free Sample Preparation: Techniques like solid-phase microextraction (SPME) can be explored to extract this compound from a sample without the use of organic solvents, aligning with GAC principles. mostwiedzy.pl

| Strategy | Description | Example Application |

|---|---|---|

| Solvent Replacement | Replacing hazardous solvents with safer, more environmentally friendly alternatives. mostwiedzy.pl | Using ethanol or acetone instead of acetonitrile as the mobile phase in HPLC. mostwiedzy.plnih.gov |

| Miniaturization | Reducing the physical size of the analytical instrumentation and sample/reagent volumes. researchgate.net | Employing shorter, narrower analytical columns to cut solvent use and analysis time. springerprofessional.de |

| Waste Reduction | Minimizing the volume of waste generated during the analytical process. scispace.com | Automating methods to use reagents more efficiently and generate less waste. researchgate.net |

Quantitative Analytical Methods and Validation

For an analytical method to be considered reliable for quantification, it must undergo a thorough validation process. Method validation ensures that the procedure is suitable for its intended purpose by demonstrating acceptable performance across several key parameters. researchgate.net According to established guidelines, such as those from the International Council for Harmonisation (ICH), these parameters are essential for confirming the method's reliability. researchgate.net

The validation of a quantitative method for this compound, whether by GC-MS or LC-MS/MS, would involve assessing the following:

Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (within-day) and intermediate precision (between-day).

Sensitivity: Often expressed as the Limit of Detection (LOD), the lowest amount of analyte in a sample that can be detected, and the Limit of Quantitation (LOQ), the lowest amount that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net

For mass spectrometry-based methods, validation also includes a critical evaluation of matrix effects, such as ion suppression or enhancement, which can impact the accuracy of quantification.

| Parameter | Description |

|---|---|

| Specificity | Ensures the signal is from the target analyte only. researchgate.net |

| Linearity | Confirms a proportional response to analyte concentration. gcms.cz |

| Accuracy | Measures how close the measured value is to the true value. researchgate.net |

| Precision | Evaluates the reproducibility of the results (%RSD). gcms.cz |

| Sensitivity (LOD/LOQ) | Defines the lower limits of reliable measurement. researchgate.net |

| Robustness | Assesses the method's reliability under varied conditions. researchgate.net |

Applications and Broader Impact in Chemical Research

Intermediate in the Synthesis of Pharmaceutical Precursors

Cyclohexylideneacetonitrile plays a crucial role as an intermediate in the synthesis of precursors for active pharmaceutical ingredients (APIs). Its chemical structure allows for a variety of transformations, making it a key component in the synthetic pathways of several important pharmaceutical compounds.

Gabapentin, a widely used anticonvulsant and analgesic, can be synthesized through a pathway involving a derivative of this compound. A chemo-enzymatic synthesis route for Gabapentin starts with 1-cyanocyclohexaneacetonitrile researchgate.net. This key intermediate can be produced from this compound. The synthesis of this compound itself is a well-established procedure involving the condensation of cyclohexanone (B45756) with acetonitrile (B52724) nih.gov.

| Intermediate | Starting Material | Key Transformation | Product |

|---|---|---|---|

| 1-cyanocyclohexaneacetic acid | 1-cyanocyclohexaneacetonitrile | Enzymatic hydrolysis | Gabapentin lactam |

| Gabapentin lactam | 1-cyanocyclohexaneacetic acid | Hydrogenation | Gabapentin |

| Gabapentin | Gabapentin lactam | Hydrolysis | - |

The α,β-unsaturated nitrile functionality in this compound makes it a valuable substrate for the synthesis of various biologically active molecules, particularly heterocyclic compounds. While direct synthesis of specific drugs from this compound is not extensively documented, its chemical reactivity is indicative of its potential in medicinal chemistry. For instance, α,β-unsaturated carbonyl compounds, which share reactivity patterns with α,β-unsaturated nitriles, are known precursors to compounds with anti-inflammatory and analgesic properties nih.govmdpi.comrsc.org.

The reaction of α,β-unsaturated nitriles with various reagents can lead to the formation of diverse heterocyclic scaffolds, which are common motifs in pharmacologically active compounds. For example, malononitrile, a related α,β-unsaturated nitrile, is extensively used in multicomponent reactions to synthesize a wide array of heterocycles with potential biological activities nih.gov. The chemical properties of this compound suggest its applicability in similar synthetic strategies for the discovery of new bioactive molecules.

Natural Product Synthesis and Isolation

This compound and its derivatives are not only synthetic intermediates but are also found in nature. Their isolation from natural sources and the stereoselective synthesis of their core structures are active areas of research.

Several this compound derivatives have been isolated from various plant species. Menisdaurin, a nitrile glucoside, was first isolated from the vines of Menispermum dauricum researchgate.net. Its aglycone, menisdaurigenin, is a dihydroxy derivative of this compound researchgate.net. Acid hydrolysis of menisdaurin yields menisdaurilide, a lactone derivative researchgate.net.

Another related natural product, coclauril, which has a similar planar structure to the aglycone of menisdaurin, has also been identified researchgate.net. More recently, a study on the mangrove plant Bruguiera gymnorrhiza led to the isolation of four new this compound derivatives named menisdaurins B-E, along with the known compounds menisdaurin, coclauril, and menisdaurilide.

| Compound | Natural Source |

|---|---|

| Menisdaurin | Menispermum dauricum, Bruguiera gymnorrhiza |

| Menisdaurilide | Menispermum dauricum, Bruguiera gymnorrhiza |

| Coclauril | Cocculus lauriforius, Bruguiera gymnorrhiza |

| Menisdaurins B-E | Bruguiera gymnorrhiza |

The synthesis of the naturally occurring this compound derivatives often requires stereoselective methods to control the spatial arrangement of the functional groups on the cyclohexane (B81311) ring. The preparation of menisdaurigenin, the aglycone of menisdaurin, has been achieved through the enzymatic hydrolysis of the natural product menisdaurin elsevierpure.com. While this provides access to the aglycone, it relies on the availability of the natural product. The development of a complete stereoselective synthesis from simpler starting materials remains a synthetic challenge. Research in this area is crucial for providing a sustainable supply of these natural products and their analogues for further biological evaluation.

Exploration in Materials Science and Organic Electronics

Despite the versatility of this compound in organic synthesis, its application in the fields of materials science and organic electronics is not well-documented in publicly available scientific literature. While nitriles, in general, are functional groups of interest in the design of organic materials due to their electronic properties, specific research on polymers, conductive materials, or organic electronic devices derived from this compound is limited. Acrylonitrile, a related α,β-unsaturated nitrile, is a common monomer in polymer synthesis, suggesting that this compound could potentially be explored for the development of novel polymers with unique properties. However, at present, this remains a largely unexplored area of research.

Precursors for Functional Organic Materials

This compound is a valuable precursor in the synthesis of functional organic materials, most notably in the construction of spirooxindoles. nii.ac.jpfrontiersin.orgnih.gov Spirooxindoles are a prominent class of heterocyclic compounds that form the core structure of many natural products and exhibit significant pharmaceutical activity. frontiersin.org The reactivity of the α,β-unsaturated nitrile moiety in this compound allows it to participate in various cycloaddition reactions, serving as a key component in multicomponent reaction strategies designed to build molecular complexity in a single step. nih.gov

A primary application is in the [3+2] cycloaddition reaction with azomethine ylides, which are typically generated in situ from the reaction of isatin derivatives and an amino acid like L-proline or sarcosine. nih.gov In these reactions, this compound or similar α,β-unsaturated compounds act as the dipolarophile. This methodology facilitates a highly stereoselective and efficient route to synthesize complex spiropyrrolidine-oxindoles and other polycyclic systems. nii.ac.jpnih.gov These resulting structures are of high interest in medicinal chemistry for their potential as novel therapeutic agents, including inhibitors for enzymes like EGFR and CDK2, which are relevant in oncology research. frontiersin.org The synthesis of these functionalized spirooxindoles demonstrates the role of this compound as a foundational element for creating diverse and biologically relevant molecular scaffolds. nii.ac.jpfrontiersin.org

| Precursor | Reaction Type | Product Class | Significance of Product |

| This compound (and related α,β-unsaturated compounds) | [3+2] Cycloaddition | Spirooxindoles, Spiropyrrolidines | Bioactive, Pharmaceutically relevant, Core of natural products |

| Isatin Derivatives | [3+2] Cycloaddition | Spirooxindoles, Spiropyrrolidines | Building blocks for complex heterocycles |

| Amino Acids (e.g., L-proline) | In situ generation of Azomethine Ylide | Spirooxindoles, Spiropyrrolidines | Organocatalysts, Chiral sources |

Investigation in Optical Properties and Refractive Index Prediction

The optical properties of α,β-unsaturated nitriles like this compound are an area of active investigation, driven by their potential use in high-refractive-index materials and functional dyes. nih.govnih.gov The conjugated π-system of the molecule is the primary determinant of its photophysical behavior. nih.gov Research on naturally occurring derivatives of this compound has involved the measurement of optical rotation data and circular dichroism (CD) spectra to determine their stereochemistry.

While specific, extensive studies on the refractive index of this compound are not widely published, the prediction of this property for organic liquids is a significant area of computational chemistry. researchgate.net Modern methods utilize graph machine models and other machine learning techniques to accurately estimate the refractive index based on molecular structure alone. mit.edu For the broader class of unsaturated high-refractive-index monomers (UHRIMs), properties are dictated by the combination of the unsaturated group and groups with high molar refractive indices. nih.gov The investigation into these properties is crucial for the design of novel optical materials for applications in coatings, waveguides, and microlenses. nih.gov

| Compound Class | Property Investigated | Method of Investigation | Potential Application |

| This compound Derivatives | Optical Rotation, Circular Dichroism | Polarimetry, CD Spectroscopy | Stereochemical analysis |

| π-Expanded α,β-Unsaturated Ketones | Solvatochromism, Fluorescence Quantum Yield | Photophysical Studies | Functional Dyes, Two-Photon Initiators nih.gov |

| Organic Liquids | Refractive Index | Machine Learning, Graph Machines | Material design, Purity assessment mit.edu |

Role in Catalysis Research and Method Development

This compound and related α,β-unsaturated compounds are pivotal substrates in catalysis research, particularly in the development of methods for asymmetric carbon-carbon bond formation. researchgate.netmdpi.com The conjugated system provides multiple reactive sites, making it an ideal candidate for studying stereoselective transformations such as the Michael addition. researchgate.netnih.gov

The synthesis of this compound itself is a base-catalyzed condensation reaction. orgsyn.org More significantly, its subsequent reactions are central to the development of novel catalytic processes. For instance, the asymmetric Michael addition of nucleophiles to α,β-unsaturated compounds is a cornerstone reaction in organic synthesis, and organocatalysis has emerged as a powerful tool in this area. mdpi.comresearchgate.net Research has explored the use of chiral catalysts, such as proline derivatives and (R,R)-1,2-diphenylethylenediamine (DPEN)-based thiourea organocatalysts, to control the stereochemical outcome of these additions. mdpi.comresearchgate.net

Development of Novel Catalytic Systems

The development of new catalytic systems often relies on benchmark reactions with well-behaved substrates like this compound. Research in this field focuses on creating catalysts that offer high yields and excellent stereoselectivity under mild conditions. An example is the use of chiral potassium thiazolidine-2-thione-4-carboxylate as a catalyst for the addition reaction of cyclohexanone with acrylonitrile, a reaction that forms a related product and highlights the principles applicable to this compound. researchgate.net